Relacatib

Description

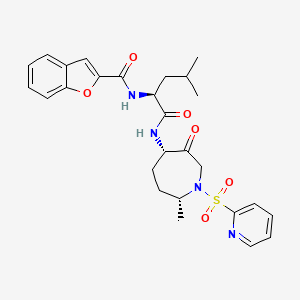

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-4-methyl-1-[[(4S,7R)-7-methyl-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl]amino]-1-oxopentan-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O6S/c1-17(2)14-21(30-27(34)24-15-19-8-4-5-9-23(19)37-24)26(33)29-20-12-11-18(3)31(16-22(20)32)38(35,36)25-10-6-7-13-28-25/h4-10,13,15,17-18,20-21H,11-12,14,16H2,1-3H3,(H,29,33)(H,30,34)/t18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYBBMQLUKXECQ-GIVPXCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)C(CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957639 | |

| Record name | N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362505-84-8 | |

| Record name | Relacatib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362505848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Relacatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOFURAN-2-CARBOXYLIC ACID{(S)-3-METHYL-1-[(4S,7R)-7-METHYL-3-OXO-1(PYRIDIN E-2-SULFONYL)-AZEPAN-4-YLCARBAMOYL]-BUTYL}-AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RELACATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL51M8CB8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Relacatib's Mechanism of Action in Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relacatib (SB-462795) is a potent, orally bioavailable inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a critical enzyme in the degradation of bone matrix proteins. By selectively targeting cathepsin K, this compound effectively reduces bone resorption, a key process in the pathogenesis of osteoporosis and other bone-wasting diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory profile, the downstream effects on osteoclast function, and the preclinical evidence supporting its therapeutic potential. This document includes summaries of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Cathepsin K in Bone Resorption

Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In pathological conditions such as postmenopausal osteoporosis, an imbalance favoring bone resorption leads to a progressive loss of bone mass and an increased risk of fractures.

Osteoclasts, multinucleated cells of hematopoietic origin, mediate bone resorption by creating a sealed-off acidic microenvironment at the bone surface. Within this resorption lacuna, proteases are secreted to degrade the organic bone matrix, which is primarily composed of type I collagen. Cathepsin K is the principal cysteine protease responsible for the cleavage of the triple helical structure of type I collagen, making it an attractive target for anti-resorptive therapies.[1][2] Genetic deficiency of cathepsin K in humans results in pycnodysostosis, a rare genetic disorder characterized by osteosclerosis (increased bone density) and bone fragility, highlighting the crucial role of this enzyme in bone metabolism.

This compound has been developed as a selective inhibitor of cathepsin K to specifically target the enzymatic degradation of the bone matrix without directly affecting osteoclast viability. This mechanism is distinct from other anti-resorptive agents like bisphosphonates, which induce osteoclast apoptosis.

Mechanism of Action of this compound

This compound exerts its anti-resorptive effects through the direct and potent inhibition of cathepsin K activity.

Molecular Target and Binding

This compound is a small molecule inhibitor that targets the active site of cathepsin K. Its inhibitory activity prevents the proteolytic cascade necessary for the degradation of bone matrix proteins.

Downstream Cellular Effects

The inhibition of cathepsin K by this compound leads to a significant reduction in the degradation of type I collagen within the resorption lacunae. This directly impairs the primary function of mature osteoclasts, leading to a decrease in overall bone resorption. An important aspect of cathepsin K inhibition is that it does not appear to significantly impact the number or viability of osteoclasts.[3] This allows for the potential continuation of signaling from osteoclasts to osteoblasts, a process known as coupling, which is essential for maintaining balanced bone remodeling.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference |

| Ki (app) | Human Cathepsin K | 41 pM | [4] |

| Human Cathepsin L | 68 pM | [4] | |

| Human Cathepsin V | 53 pM | [4] | |

| IC50 | Endogenous Cathepsin K (in human osteoclasts) | ~45 nM | [4] |

| Human Osteoclast-Mediated Bone Resorption | ~70 nM | [4] |

Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys

| Parameter | Model | Dose | Effect | Duration of Effect | Reference |

| Serum CTx (C-terminal telopeptide) | Medically Ovariectomized | Not Specified | Acute Reduction | Up to 48 hours | [4] |

| Serum NTx (N-terminal telopeptide) | Medically Ovariectomized | Not Specified | Acute Reduction | Up to 48 hours | [4] |

| Urinary NTx | Medically Ovariectomized | Not Specified | Acute Reduction | Up to 48 hours | [4] |

| Bone Mineral Density (BMD) | Ovariectomized | Dose-dependent | Preservation of areal BMD in distal femur | 9 months | [5] |

| Volumetric BMD (vBMD) | Ovariectomized | Dose-dependent | Significant preservation in femur neck | 9 months | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cathepsin K Enzyme Activity Assay (Fluorometric)

This assay is used to determine the inhibitory potency of compounds like this compound against purified cathepsin K.

Materials:

-

Recombinant human cathepsin K

-

Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Test compound (this compound) at various concentrations

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

In a 96-well plate, add a pre-determined amount of recombinant human cathepsin K to each well.

-

Add the diluted this compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (a known cathepsin K inhibitor).

-

Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic cathepsin K substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes).

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Osteoclast-Mediated Bone Resorption (Pit) Assay

This in vitro assay assesses the ability of a compound to inhibit the resorptive activity of mature osteoclasts.

Materials:

-

Bone slices (e.g., bovine cortical bone or dentine) or calcium phosphate-coated plates

-

Osteoclast precursor cells (e.g., human peripheral blood mononuclear cells or rodent bone marrow macrophages)

-

Osteoclast differentiation medium (e.g., α-MEM with RANKL and M-CSF)

-

Test compound (this compound) at various concentrations

-

Fixative (e.g., 2.5% glutaraldehyde)

-

Staining solution for resorption pits (e.g., Toluidine Blue or silver nitrate)

-

Microscope with imaging software

Procedure:

-

Culture osteoclast precursor cells on bone slices or calcium phosphate-coated plates in osteoclast differentiation medium for several days (e.g., 7-10 days) to allow for the formation of mature, multinucleated osteoclasts.

-

Once mature osteoclasts are formed, replace the medium with fresh differentiation medium containing various concentrations of this compound or a vehicle control.

-

Continue the culture for an additional period (e.g., 48-72 hours) to allow for bone resorption to occur.

-

Remove the cells from the bone slices by sonication or treatment with bleach.

-

Stain the bone slices with a suitable staining solution to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of resorption per bone slice using image analysis software (e.g., ImageJ).

-

Calculate the percentage of inhibition of bone resorption for each concentration of this compound compared to the vehicle control to determine the IC50 value.[6][7][8][9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in osteoclast function and a typical experimental workflow for evaluating a cathepsin K inhibitor.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 3. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 7. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 9. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [agris.fao.org]

- 10. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

a detailed exploration of Relacatib's inhibitory effects on cathepsin K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory effects of relacatib (SB-462795) on cathepsin K, a key cysteine protease involved in bone resorption. This document details the quantitative potency and selectivity of this compound, outlines the methodologies of pivotal experiments, and illustrates the biochemical pathways and experimental processes.

Introduction to this compound and its Target: Cathepsin K

Cathepsin K is the predominant cysteine protease expressed in osteoclasts, the cells responsible for bone resorption. Its primary function is the degradation of type I collagen, the main organic component of the bone matrix. Elevated cathepsin K activity is implicated in pathological bone loss, such as in osteoporosis. This compound is a potent, orally bioavailable small-molecule inhibitor of cathepsin K, developed by GlaxoSmithKline for the potential treatment of conditions characterized by excessive bone resorption.[1][2]

Quantitative Inhibitory Profile of this compound

This compound has demonstrated high potency against human cathepsin K and a specific selectivity profile against other human cathepsins. The following tables summarize the key quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins

| Cathepsin Target | Inhibition Constant (Ki app) (pM) |

| Cathepsin K | 41[2] |

| Cathepsin L | 68[2] |

| Cathepsin V | 53[2] |

| Cathepsin S | 1600[3] |

| Cathepsin B | 13000[3] |

Table 2: Cellular and In Vitro Functional Inhibitory Activity of this compound

| Assay | IC50 (nM) |

| Endogenous Cathepsin K in human osteoclasts (in situ) | ~45[2] |

| Human osteoclast-mediated bone resorption | ~70[2] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

Cathepsin K Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified cathepsin K.

Methodology:

-

Enzyme Activation: Recombinant human cathepsin K is pre-incubated in an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5) to ensure full activation.

-

Inhibitor Incubation: A dilution series of this compound is prepared in the assay buffer. The activated cathepsin K is then incubated with varying concentrations of this compound for a defined period at room temperature to allow for inhibitor binding.

-

Substrate Addition: A fluorogenic substrate for cathepsin K (e.g., (Z-LR)2-R110) is added to initiate the enzymatic reaction.

-

Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by active cathepsin K, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated for each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The apparent inhibition constant (Ki app) is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Human Osteoclast-Mediated Bone Resorption Assay (Pit Assay)

This cell-based assay assesses the ability of this compound to inhibit the bone-resorbing activity of human osteoclasts.

Methodology:

-

Osteoclast Culture: Human osteoclasts are generated from human peripheral blood mononuclear cells (PBMCs) or osteoclastoma giant cell tumors and are cultured on slices of bovine cortical bone or dentine.

-

Treatment with this compound: The cultured osteoclasts are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a period sufficient to allow for bone resorption, typically several days.

-

Cell Removal: At the end of the incubation period, the osteoclasts are removed from the bone or dentine slices using sonication or chemical treatment.

-

Pit Visualization: The resorption pits created by the osteoclasts are visualized by staining with a dye such as toluidine blue.

-

Quantification: The total area of the resorption pits is quantified using image analysis software.

-

Data Analysis: The percentage of inhibition of bone resorption is calculated for each concentration of this compound, and the IC50 value is determined.

In Vivo Assessment of Bone Resorption in Cynomolgus Monkeys

This in vivo study evaluates the effect of this compound on biomarkers of bone resorption in a primate model.

Methodology:

-

Animal Model: Medically ovariectomized (Ovx) or normal female cynomolgus monkeys are used as a model for postmenopausal osteoporosis.[2]

-

Dosing: this compound is administered orally to the monkeys at various doses.[2]

-

Sample Collection: Blood and urine samples are collected at baseline and at multiple time points after dosing.[2]

-

Biomarker Analysis: The levels of C-terminal and N-terminal telopeptides of Type I collagen (CTx and NTx, respectively), which are specific markers of bone resorption, are measured in the serum and urine samples using enzyme-linked immunosorbent assays (ELISAs).[2]

-

Data Analysis: The change in the levels of bone resorption markers from baseline is calculated for each dose of this compound and compared to a vehicle-treated control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the action of this compound.

References

The Role of Relacatib in Osteoclast Activity and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relacatib (SB-462795) is a potent, orally bioavailable, small-molecule inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for bone resorption.[1][2][3][4] This technical guide provides an in-depth overview of the role of this compound in modulating osteoclast activity and function. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the fields of bone biology and drug development for skeletal diseases such as osteoporosis.

Introduction: Cathepsin K as a Therapeutic Target

Osteoclasts are multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix, a process essential for bone remodeling.[5] Dysregulation of osteoclast activity, leading to excessive bone resorption, is a hallmark of pathological conditions like osteoporosis. Cathepsin K is the principal cysteine protease secreted by osteoclasts into the resorption lacuna, where it degrades the organic bone matrix, primarily type I collagen.[3] Its critical role in collagenolysis makes it a prime target for anti-resorptive therapies. This compound has been developed as a highly potent and selective inhibitor of cathepsin K, aiming to reduce bone resorption while potentially uncoupling it from bone formation, a limitation of some existing osteoporosis treatments.[6]

Mechanism of Action of this compound

This compound is a non-basic inhibitor that reversibly targets the active site of cathepsin K, thereby preventing the enzymatic degradation of collagen and other bone matrix proteins.[7] Its mechanism is centered on the direct inhibition of the proteolytic activity of cathepsin K within the acidic microenvironment of the resorption pit.

Signaling Pathways Regulating Cathepsin K in Osteoclasts

The expression, maturation, and secretion of cathepsin K in osteoclasts are tightly regulated by complex signaling networks. Understanding these pathways is crucial for contextualizing the action of inhibitors like this compound.

-

RANKL/RANK Signaling: The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors is the primary stimulus for osteoclast differentiation and activation. This interaction triggers a downstream cascade involving TRAF6, which in turn activates pathways such as NF-κB and MAPKs (JNK, p38), leading to the expression of key osteoclastogenic transcription factors like NFATc1. NFATc1 is a master regulator of osteoclast-specific genes, including Cathepsin K (Ctsk).

-

cAMP-PKA Signaling: The cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway plays a role in the intracellular processing and maturation of pro-cathepsin K into its active form.[8] Activation of this pathway, for instance by forskolin, can induce cathepsin K processing, while its inhibition can prevent maturation.[8]

-

Cbl-PI3K Signaling: The secretion of mature cathepsin K into the resorption lacuna is regulated by vesicular trafficking. The interaction between the Casitas B-lineage lymphoma (Cbl) proto-oncogene and Phosphoinositide 3-kinase (PI3K) is critical for this process.[2][9][10] Abrogation of the Cbl-PI3K interaction has been shown to decrease the number of LAMP2-positive secretory lysosomes and diminish cathepsin K secretion, thereby impairing bone resorption.[2][9]

Quantitative Data on this compound's Efficacy

This compound has demonstrated high potency and selectivity for cathepsin K in a variety of assays.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against human and monkey cathepsins has been extensively characterized.

| Target Enzyme | Species | Assay Type | Potency (Ki,app) | Reference |

| Cathepsin K | Human | Enzymatic | 41 pM | [1][3][4][6][11] |

| Cathepsin L | Human | Enzymatic | 68 pM | [1][3][6][11] |

| Cathepsin V | Human | Enzymatic | 53 pM | [1][3][6][11] |

| Cathepsin S | Human | Enzymatic | 1.6 nM | [6] |

| Cathepsin B | Human | Enzymatic | 13 nM | [6] |

| Cathepsin K | Monkey | Enzymatic | 41 pM | [6] |

| Cathepsin L | Monkey | Enzymatic | 280 pM | [6] |

| Cathepsin V | Monkey | Enzymatic | 720 pM | [6] |

| Cathepsin B | Monkey | Enzymatic | 11 nM | [6] |

Cellular and Tissue-Level Inhibition

This compound effectively inhibits osteoclast function in cell-based and ex vivo models.

| Assay | Model | Potency (IC50) | Reference |

| Endogenous Cathepsin K Inhibition | Human Osteoclasts (in situ) | ~45 nM | [1][3][4] |

| Osteoclast-Mediated Bone Resorption | Human Osteoclasts on bone slices | ~70 nM | [1][3][4] |

In Vivo Efficacy: Preclinical Data

Studies in cynomolgus monkeys have demonstrated the in vivo anti-resorptive effects of this compound. Administration of this compound resulted in a rapid and dose-dependent reduction in biomarkers of bone resorption.

| Biomarker | Species | Model | Effect | Duration of Effect | Reference |

| Serum CTx | Cynomolgus Monkey | Normal & Ovariectomized | Acute Reduction | Up to 48 hours | [1] |

| Serum NTx | Cynomolgus Monkey | Normal & Ovariectomized | Acute Reduction | Up to 48 hours | [1] |

| Urinary NTx | Cynomolgus Monkey | Normal & Ovariectomized | Acute Reduction | Up to 48 hours | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines representative protocols for key experiments used to evaluate the efficacy of cathepsin K inhibitors like this compound.

In Vitro Osteoclast-Mediated Bone Resorption (Pit) Assay

This assay quantifies the resorptive activity of osteoclasts cultured on a bone-like substrate.

Protocol Steps:

-

Preparation of Substrate: Use commercially available calcium phosphate-coated plates or prepare dentin or bovine cortical bone slices. Sterilize slices before use.[12][13]

-

Osteoclast Precursor Isolation: Isolate osteoclast precursors, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow macrophages (BMMs).[14]

-

Cell Culture and Differentiation: Seed the precursor cells onto the prepared substrates in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL to induce differentiation into mature, multinucleated osteoclasts. Culture for 6-14 days, with media changes every 2-3 days.[12][13][14]

-

Inhibitor Treatment: Once mature osteoclasts have formed, treat the cells with varying concentrations of this compound or a vehicle control.

-

Resorption: Continue the culture for a defined period (e.g., 24-72 hours) to allow for bone resorption.

-

Staining and Visualization: At the end of the culture period, remove the cells. Stain the resorption pits using methods such as Von Kossa staining (for calcium phosphate) or Toluidine Blue (for bone slices).[12][14] Osteoclasts can be fixed and stained for tartrate-resistant acid phosphatase (TRAP) to confirm their identity.

-

Quantification: Capture images of the resorption pits using a microscope and quantify the total resorbed area per substrate using image analysis software like ImageJ.[1]

In Vivo Assessment of Bone Resorption Markers in Cynomolgus Monkeys

This protocol outlines the general procedure for evaluating the effect of an orally administered compound on bone turnover markers in a non-human primate model.

Protocol Steps:

-

Animal Model: Utilize adult female cynomolgus monkeys. For modeling postmenopausal osteoporosis, ovariectomized (OVX) animals are often used and compared to sham-operated controls.[15]

-

Dosing: Administer this compound orally at various dose levels. A vehicle control group is essential.

-

Sample Collection: Collect blood and urine samples at baseline (pre-dose) and at multiple time points post-administration (e.g., 1.5, 4, 24, 48 hours).[1] For blood collection, animals are typically fasted and anesthetized.[16]

-

Biomarker Analysis:

-

Process blood samples to obtain serum.

-

Measure the concentrations of C-terminal telopeptides of type I collagen (CTx) and N-terminal telopeptides of type I collagen (NTx) in serum and urine using specific enzyme-linked immunosorbent assays (ELISAs) validated for use in monkeys.[17]

-

Urinary NTx levels are often normalized to creatinine concentration to account for variations in urine dilution.

-

-

Data Analysis: Compare the changes in bone turnover marker levels from baseline in the this compound-treated groups to the vehicle control group to determine the extent and duration of the anti-resorptive effect.

Conclusion and Future Directions

This compound has been robustly characterized as a potent inhibitor of cathepsin K, effectively reducing osteoclast-mediated bone resorption in both in vitro and in vivo preclinical models.[1][2] The data summarized in this guide underscore its potential as a therapeutic agent for diseases characterized by excessive bone loss. The uncoupling of bone resorption from formation remains a key area of investigation for cathepsin K inhibitors, with the potential to offer a significant advantage over existing therapies. Future research should continue to explore the long-term efficacy and safety profile of highly selective cathepsin K inhibitors, as well as their impact on the intricate communication between osteoclasts and osteoblasts. The detailed understanding of the signaling pathways governing cathepsin K function provides a solid foundation for the development of next-generation bone-sparing therapies.

References

- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cbl-PI3K interaction regulates Cathepsin K secretion in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. a-z.lu [a-z.lu]

- 11. This compound | TargetMol [targetmol.com]

- 12. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 15. Use of biochemical markers to monitor changes in bone turnover in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of serum bone turnover markers in female cynomolgus monkeys of different ages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.exkitstore.com [assets.exkitstore.com]

Investigating the Therapeutic Potential of Relacatib in Osteoporosis Models: A Technical Guide

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.[1][2] The continuous remodeling of the skeleton, a balance between bone resorption by osteoclasts and bone formation by osteoblasts, is disrupted in osteoporosis, with resorption outpacing formation.[1] A key enzyme in the process of bone resorption is cathepsin K, a cysteine protease highly expressed in osteoclasts.[3][4][5] Cathepsin K is responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[1][4] Its critical role in bone resorption has made it an attractive target for the development of novel anti-resorptive therapies for osteoporosis.[4][6]

Relacatib (SB-462795) is a potent, orally bioavailable small molecule inhibitor of cathepsin K.[1][7] Preclinical studies have explored its potential as a therapeutic agent for osteoporosis by investigating its effects on bone turnover and bone mass in animal models. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy data, and the detailed experimental protocols used in its evaluation.

Mechanism of Action of this compound

Cathepsin K is the primary enzyme responsible for the degradation of the demineralized bone matrix.[8] Its inhibition is a novel mechanism for the treatment of osteoporosis.[3] this compound is a potent inhibitor of human cathepsins K, L, and V.[7][9] The expression of cathepsin K is mediated by the RANKL-induced activation of the transcription factor NFATc1.[1][4] Once secreted by the osteoclast into the sealed space between the cell and the bone surface, cathepsin K efficiently degrades type I collagen.[1][5] By inhibiting cathepsin K, this compound directly blocks this crucial step in bone resorption.[7] This leads to a reduction in the breakdown of bone tissue.[7] Interestingly, unlike other antiresorptive agents, cathepsin K inhibitors have been shown to inhibit bone resorption with lesser effects on inhibiting bone formation.[1][10] This is because the inhibition of cathepsin K decreases bone resorption but increases the number of osteoclast lineage cells, which in turn maintains the signals for bone formation.[3][11]

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in preclinical models of osteoporosis, primarily in ovariectomized (OVX) cynomolgus monkeys, which is a well-established model for postmenopausal osteoporosis.[1][9]

Effects on Bone Turnover Markers

This compound has been shown to rapidly reduce bone resorption markers in both normal and OVX cynomolgus monkeys.[1][7] Administration of this compound resulted in an acute reduction in both serum and urinary markers of bone resorption within 1.5 hours of dosing, with the effect lasting up to 48 hours depending on the dose.[7] The key bone resorption markers measured were the C- and N-terminal telopeptides of Type I collagen (CTx and NTx, respectively).[7][9]

Table 1: Effect of this compound on Bone Resorption Markers in Ovariectomized Cynomolgus Monkeys

| Parameter | Treatment Group | Change from Baseline | Reference |

| Serum CTx | This compound | Dose-dependent suppression | [9] |

| Urinary NTx | This compound | Dose-dependent suppression | [9] |

| Serum NTx | This compound | Dose-dependent suppression | [9] |

Note: Specific quantitative reduction percentages were not available in the public abstracts.

Effects on Bone Histomorphometry

Long-term treatment with this compound in OVX cynomolgus monkeys has demonstrated positive effects on bone structure.[1] A nine-month study showed that this compound reduced bone resorption and formation at sites of cancellous bone.[1] Notably, it preserved osteonal bone formation rates in cortical bone and increased periosteal bone formation.[1]

Table 2: Histomorphometric Effects of this compound in Ovariectomized Cynomolgus Monkeys (9-month treatment)

| Bone Site | Parameter | Effect of this compound | Reference |

| Cancellous Bone | Bone Resorption | Reduced | [1] |

| Bone Formation | Reduced | [1] | |

| Cortical Bone | Osteonal Bone Formation Rate | Preserved | [1] |

| Periosteal Bone Formation | Increased | [1] |

Experimental Protocols

The evaluation of this compound's therapeutic potential involved several key experimental methodologies.

Animal Model of Osteoporosis

-

Model: Ovariectomized (OVX) cynomolgus monkeys or rats are standard models for postmenopausal osteoporosis.[1][2][12]

-

Procedure: Bilateral ovariectomy is performed on skeletally mature female animals to induce estrogen deficiency.[13] This leads to an imbalance in bone remodeling, with bone resorption exceeding formation, resulting in bone loss that mimics postmenopausal osteoporosis in humans.[2][13] Sham-operated animals serve as controls.

-

Timeline: Statistically significant bone loss can be observed at different time points depending on the skeletal site and animal model. For instance, in rats, bone loss is seen in the proximal tibial metaphysis after 14 days and in the lumbar vertebral body after 60 days.[2]

Bone Mineral Density (BMD) Measurement

-

Technique: Dual-Energy X-ray Absorptiometry (DXA) is the most widely used non-invasive technique to assess BMD in both human and animal research.[14][15]

-

Equipment: For small animals like mice and rats, a specialized DXA machine such as the Lunar PIXImus is often used.[14][16] Clinical DXA machines can also be adapted for this purpose.[14][17]

-

Procedure: The anesthetized animal is placed on the scanner bed.[18] X-rays of two different energy levels are passed through the body. The differential absorption of these X-rays by bone and soft tissue allows for the calculation of bone mineral content (BMC) and bone mineral density (BMD).[18]

-

Analysis: Regions of interest (ROIs), such as the lumbar spine and femur, are selected for analysis.[15][17]

Bone Turnover Marker Analysis

-

Purpose: To assess the rate of bone formation and resorption.[19][20][21]

-

Markers of Bone Resorption:

-

Markers of Bone Formation:

-

Assay Methods: These markers are typically measured using enzyme-linked immunosorbent assays (ELISAs) or automated immunoassays from serum or urine samples.[20]

Bone Histomorphometry

-

Purpose: To provide quantitative analysis of the microscopic structure of bone, offering insights into bone turnover, remodeling, and microarchitecture.[24][25][26][27]

-

Procedure:

-

Bone Biopsy: A core of bone, often from the iliac crest, is collected.[27][28]

-

Labeling: Animals are often administered tetracycline or other fluorescent labels at specific time points before the biopsy. These labels incorporate into newly forming bone, allowing for the measurement of dynamic parameters like mineralization rate.

-

Sample Preparation: The bone biopsy is fixed, dehydrated, and embedded in a hard plastic resin (e.g., methyl methacrylate). Undecalcified sections are then cut using a microtome.

-

Staining: Sections are stained with specific dyes (e.g., Goldner's trichrome, toluidine blue) to differentiate between mineralized bone, osteoid (unmineralized bone), and cellular components.

-

Analysis: Using a microscope equipped with a camera and specialized software, various static and dynamic parameters of bone structure and turnover are measured.[26]

-

-

Key Parameters Measured:

-

Structural Parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[29]

-

Dynamic Parameters (requires fluorescent labeling): Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR).

-

Clinical Development and Future Perspectives

Despite promising preclinical data, the clinical development of this compound was discontinued after a Phase I trial.[1] The discontinuation was due to concerns about potential drug-drug interactions.[1] While this compound itself may not proceed to clinical use for osteoporosis, the research has provided valuable insights into the biology and therapeutic potential of cathepsin K inhibition.[1][5] The experience with this compound and other cathepsin K inhibitors, such as odanacatib (which was withdrawn due to an increased risk of cerebrovascular events), highlights the challenges in developing selective inhibitors and managing potential off-target effects.[1][5][10]

Future drug development efforts in this area will likely focus on achieving higher selectivity for cathepsin K over other cathepsins and understanding the role of cathepsin K in tissues other than bone to mitigate potential adverse effects.[10][30]

Conclusion

This compound demonstrated significant therapeutic potential in preclinical osteoporosis models by effectively inhibiting cathepsin K, leading to a rapid reduction in bone resorption with a unique profile of preserving bone formation.[1][7] The detailed experimental protocols involving ovariectomized animal models, DXA-based BMD measurements, analysis of bone turnover markers, and bone histomorphometry provided a comprehensive evaluation of its efficacy. Although its clinical development was halted, the study of this compound has contributed substantially to the understanding of cathepsin K inhibition as a therapeutic strategy for osteoporosis and informs future research in the development of safer and more effective treatments for this debilitating disease.[1]

References

- 1. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.au.dk [pure.au.dk]

- 4. mdpi.com [mdpi.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 7. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]

- 13. Methods and research progress in the construction of animal models of osteosarcopenia: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new technique for precisely and accurately measuring lumbar spine bone mineral density in mice using clinical dual energy X-ray absorptiometry (DXA) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DEXA for Bone Mineral Density Research | Micro Photonics [microphotonics.com]

- 16. Bone mineral measurements in mice: comparison of two devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]

- 19. Bone Turnover Markers Testing [southcarolinablues.com]

- 20. academic.oup.com [academic.oup.com]

- 21. profiles.wustl.edu [profiles.wustl.edu]

- 22. Bone turnover markers - Australian Prescriber [australianprescriber.tg.org.au]

- 23. myadlm.org [myadlm.org]

- 24. Histomorphometric analysis of glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Histomorphometry: Significance and symbolism [wisdomlib.org]

- 26. Bone Histomorphometry | Springer Nature Experiments [experiments.springernature.com]

- 27. Frontiers | Interest of Bone Histomorphometry in Bone Pathophysiology Investigation: Foundation, Present, and Future [frontiersin.org]

- 28. academic.oup.com [academic.oup.com]

- 29. longdom.org [longdom.org]

- 30. researchgate.net [researchgate.net]

SB-462795 (Relacatib): A Foundational Guide to its Discovery and Preclinical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-462795, also known as relacatib, is a potent, orally bioavailable small molecule inhibitor of cysteine cathepsin proteases, initially developed by GlaxoSmithKline for the treatment of osteoporosis. Its primary mechanism of action is the inhibition of cathepsin K, a key enzyme in bone resorption. More recently, SB-462795 has garnered significant attention for its broad-spectrum antiviral activity, including against coronaviruses such as SARS-CoV-2. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of SB-462795, presenting key data in a structured format and detailing the experimental protocols employed in its evaluation.

Discovery and Lead Optimization

The discovery of SB-462795 stemmed from a focused medicinal chemistry effort to develop potent and selective inhibitors of cathepsin K for the treatment of osteoporosis. Initial efforts by GlaxoSmithKline centered on ketone-based inhibitors. However, these earlier five- and six-membered ring ketone-based scaffolds suffered from configurational instability at the C-4 diastereomeric center.

To address this, a lead optimization strategy was employed, exploring the expansion of the ring system. This led to the development of a series of azepanone-based inhibitors. The seven-membered azepanone ring structure of SB-462795 provided improved configurational stability. This modification also proved to be highly effective in enhancing oral bioavailability, a critical parameter for a chronically administered osteoporosis therapy. Further structure-activity relationship (SAR) studies focused on optimizing the P2 and P3 substituents of the azepanone core to maximize potency and selectivity against cathepsin K. This systematic approach ultimately culminated in the identification of SB-462795 as a clinical candidate.

Mechanism of Action

SB-462795 is a reversible inhibitor of the papain-like cysteine protease family, with particularly high affinity for cathepsins K, L, and V.

2.1. Inhibition of Bone Resorption: In the context of osteoporosis, the primary target of SB-462795 is cathepsin K. This enzyme is highly expressed in osteoclasts, the cells responsible for bone resorption. Cathepsin K plays a crucial role in the degradation of type I collagen, the principal organic component of the bone matrix. By inhibiting cathepsin K, SB-462795 effectively blocks this degradation process, thereby reducing bone resorption and preserving bone mineral density.

2.2. Antiviral Activity: The antiviral mechanism of SB-462795 is predicated on the entry pathway of certain enveloped viruses, including coronaviruses. These viruses can utilize a cathepsin-dependent pathway for cell entry. After binding to the host cell receptor (e.g., ACE2 for SARS-CoV-2), the virus is endocytosed. Within the endosome, host cathepsins, particularly cathepsin L, cleave the viral spike protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By inhibiting endosomal cathepsins, SB-462795 prevents this crucial spike protein processing, thereby blocking viral entry and replication. This mechanism is particularly relevant in cell types that rely on the endosomal entry pathway, such as Vero E6 cells. In cell types like Calu-3, which also express the surface protease TMPRSS2 that can prime the spike protein, the cathepsin-dependent pathway still represents a viable therapeutic target.

Quantitative Data

The following tables summarize the key quantitative data for SB-462795 (this compound).

Table 1: In Vitro Inhibitory Activity of SB-462795 against Cathepsins

| Cathepsin Target | Species | Assay Type | Ki (app) | IC50 |

| Cathepsin K | Human | Enzymatic | 41 pM | 45 nM (in situ) |

| Cathepsin L | Human | Enzymatic | 68 pM | - |

| Cathepsin V | Human | Enzymatic | 53 pM | - |

| Cathepsin S | Human | Enzymatic | 1.6 nM | - |

| Cathepsin B | Human | Enzymatic | 15 nM | - |

| Cathepsin K | Monkey | Enzymatic | 41 pM | - |

| Cathepsin L | Monkey | Enzymatic | 280 pM | - |

| Cathepsin V | Monkey | Enzymatic | 720 pM | - |

| Cathepsin B | Monkey | Enzymatic | 11 nM | - |

| Cathepsin L | Mouse | Enzymatic | 200 pM | - |

| Cathepsin L | Rat | Enzymatic | 170 pM | - |

| Cathepsin B | Rat | Enzymatic | 6.7 nM | - |

Table 2: In Vitro Human Osteoclast-Mediated Bone Resorption

| Assay | IC50 |

| Human Osteoclast-Mediated Bone Resorption | 70 nM |

Table 3: Antiviral Activity of SB-462795

| Virus | Cell Line | IC50 |

| SARS-CoV-1 | Vero E6 | 0.23 µM |

| SARS-CoV-2 | Vero E6 | 0.02 µM |

| MERS-CoV | Vero E6 | 0.60 µM |

Table 4: Pharmacokinetic Parameters of SB-462795

| Species | Oral Bioavailability |

| Rat | 89.4% |

| Monkey | 28% |

Experimental Protocols

4.1. Cathepsin Inhibition Assay (General Protocol):

This protocol is based on standard fluorometric assays for cathepsin activity.

-

Reagents:

-

Recombinant human cathepsin K, L, V, B, or S.

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsins K and L).

-

Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5).

-

SB-462795 stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of SB-462795 in the assay buffer.

-

In a 96-well black microplate, add the diluted inhibitor solutions.

-

Add the cathepsin enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. Ki values are typically determined using the Cheng-Prusoff equation.

-

4.2. In Vivo Ovariectomized Cynomolgus Monkey Model for Bone Resorption:

This protocol is a representative model for evaluating anti-osteoporotic agents.

-

Animals and Surgical Procedure:

-

Adult female cynomolgus monkeys are either sham-operated or surgically ovariectomized (OVX) to induce estrogen deficiency, which leads to increased bone turnover.

-

Animals are allowed to recover and acclimate for a period post-surgery.

-

-

Dosing and Sample Collection:

-

SB-462795 is formulated for oral administration (e.g., in a suitable vehicle like PEG400).

-

Animals are dosed daily or according to the study design.

-

Blood and urine samples are collected at baseline and at various time points throughout the study.

-

-

Biomarker Analysis:

-

Serum and urine samples are analyzed for biomarkers of bone resorption, such as N-terminal telopeptide (NTx) and C-terminal telopeptide (CTx) of type I collagen, using commercially available ELISA kits.

-

-

Bone Mineral Density (BMD) and Histomorphometry:

-

BMD is measured at various skeletal sites (e.g., lumbar spine, femur) using dual-energy X-ray absorptiometry (DXA).

-

At the end of the study, bone biopsies or whole bones are collected for histomorphometric analysis to assess bone architecture and cellular activity.

-

4.3. Antiviral Assay in Calu-3 Cells (SARS-CoV-2):

This protocol describes a typical high-content imaging-based antiviral assay.

-

Cell Culture and Infection:

-

Human lung adenocarcinoma Calu-3 cells are seeded in 96-well plates and grown to confluency.

-

Cells are treated with serial dilutions of SB-462795 for a short period before infection.

-

Cells are then infected with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

-

Incubation and Staining:

-

The infected cells are incubated for a defined period (e.g., 24-48 hours) to allow for viral replication.

-

After incubation, the cells are fixed and permeabilized.

-

The cells are then stained with a primary antibody against a viral protein (e.g., nucleocapsid protein) and a fluorescently labeled secondary antibody.

-

Cell nuclei are counterstained with a fluorescent dye like DAPI.

-

-

Imaging and Analysis:

-

The plates are imaged using a high-content imaging system.

-

Image analysis software is used to quantify the number of infected cells (positive for the viral protein stain) and the total number of cells (DAPI-stained nuclei).

-

The percentage of infected cells is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of infection against the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Discovery and preclinical development workflow of SB-462795.

Caption: Mechanism of SB-462795 in inhibiting bone resorption.

Caption: Antiviral mechanism of SB-462795 via cathepsin inhibition.

Relacatib's Impact on Collagen Degradation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of relacatib (SB-462795), a potent, orally bioavailable inhibitor of cathepsin K, and its impact on collagen degradation pathways. This document consolidates key preclinical data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a valuable resource for professionals in the field of musculoskeletal disease research and drug development.

Introduction: The Role of Cathepsin K in Collagen Degradation

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the primary cells responsible for bone resorption.[1] It plays a critical role in the degradation of the organic bone matrix, which is approximately 90% type I collagen.[1][2] Unlike other proteases, cathepsin K is unique in its ability to cleave the triple helical structure of fibrillar collagens, making it a key enzyme in physiological and pathological bone turnover.[2] Dysregulation of cathepsin K activity is implicated in diseases characterized by excessive bone resorption, such as osteoporosis.[3] this compound has been investigated as a therapeutic agent to inhibit this process.[4]

Mechanism of Action of this compound

This compound is a potent inhibitor of human cathepsins K, L, and V.[4] Its primary mechanism of action in the context of collagen degradation is the direct inhibition of cathepsin K enzymatic activity.[4] By binding to cathepsin K, this compound blocks its ability to cleave type I collagen, thereby reducing the breakdown of the bone matrix and decreasing the rate of bone resorption.[4][5]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound has been characterized against several human and monkey cathepsins. The following tables summarize the key quantitative data from in vitro enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins [1][4]

| Cathepsin Isoform | Inhibition Constant (Ki, app) (pM) |

| Cathepsin K | 41 |

| Cathepsin L | 68 |

| Cathepsin V | 53 |

| Cathepsin S | 1600 |

| Cathepsin B | 13000 |

Table 2: In Vitro Cellular Activity of this compound [4]

| Assay | IC50 (nM) |

| Inhibition of endogenous cathepsin K in human osteoclasts | ~45 |

| Inhibition of human osteoclast-mediated bone resorption | ~70 |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound in inhibiting collagen degradation.

In Vitro Osteoclast-Mediated Bone Resorption Assay (Pit Formation Assay)

This assay assesses the ability of a compound to inhibit the resorptive activity of mature osteoclasts cultured on a bone-like substrate.

Materials:

-

Bovine cortical bone or dentin slices, or calcium phosphate-coated plates

-

Osteoclast precursor cells (e.g., human peripheral blood mononuclear cells or rodent bone marrow macrophages)

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor-κB ligand (RANKL)

-

Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics

-

This compound (or other inhibitors)

-

Fixative (e.g., 2.5% glutaraldehyde)

-

Staining solution (e.g., 1% toluidine blue)

-

Microscope with imaging software

Protocol:

-

Prepare sterile bone or dentin slices and place them in a 96-well plate.

-

Isolate osteoclast precursor cells from the chosen source.

-

Culture the precursor cells in the presence of M-CSF and RANKL to differentiate them into mature, multinucleated osteoclasts directly on the bone slices.

-

After differentiation (typically 7-10 days), treat the osteoclast cultures with varying concentrations of this compound or vehicle control.

-

Continue the culture for an additional 48-72 hours to allow for bone resorption.

-

Terminate the experiment by removing the cells from the bone slices (e.g., using sonication or mechanical scraping).

-

Stain the bone slices with toluidine blue to visualize the resorption pits.

-

Capture images of the stained pits using a microscope.

-

Quantify the total area of resorption pits per bone slice using image analysis software.

-

Calculate the IC50 value for the inhibition of bone resorption by this compound.

In Vivo Assessment of Bone Resorption in Cynomolgus Monkeys

This protocol describes the in vivo evaluation of this compound's effect on bone resorption biomarkers in a non-human primate model.

Animal Model:

-

Adult female cynomolgus monkeys (Macaca fascicularis)

-

Normal or surgically ovariectomized (Ovx) monkeys to model postmenopausal osteoporosis.[4]

Dosing and Sample Collection:

-

Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle control.[6]

-

Collect blood and urine samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 1.5, 4, 24, 48 hours).[4]

Biomarker Analysis:

-

Serum C-terminal telopeptide of type I collagen (CTx):

-

Collect whole blood and allow it to clot.

-

Centrifuge to separate the serum.

-

Measure serum CTx levels using a commercially available enzyme-linked immunosorbent assay (ELISA) or automated immunoassay.[4]

-

-

Urinary N-terminal telopeptide of type I collagen (NTx):

-

Collect urine and measure the volume.

-

Measure urinary NTx levels using a commercially available ELISA kit.[4]

-

Normalize NTx levels to urinary creatinine concentration to account for variations in urine dilution.

-

Data Analysis:

-

Calculate the percentage change in serum CTx and urinary NTx from baseline at each time point for each treatment group.

-

Determine the dose-dependent effects of this compound on the reduction of these bone resorption markers.[4]

Signaling Pathways in Collagen Degradation and the Impact of this compound

The following diagrams illustrate the key signaling pathways involved in osteoclast-mediated collagen degradation and the point of intervention for this compound.

Caption: RANKL signaling pathway leading to cathepsin K expression and collagen degradation, and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Clinical Development and Discontinuation

This compound demonstrated potent inhibition of bone resorption in preclinical studies.[4] However, like other cathepsin K inhibitors such as odanacatib and balicatib, its clinical development was discontinued. While the specific reasons for the discontinuation of this compound are not extensively detailed in the public domain, the development of other drugs in this class was halted due to safety concerns, including off-target effects and an increased risk of adverse events. For instance, odanacatib development was stopped due to an increased risk of stroke, and balicatib was associated with morphea-like skin reactions. These outcomes highlight the challenges in developing selective cathepsin K inhibitors with a favorable long-term safety profile for chronic conditions like osteoporosis.

Conclusion

This compound is a potent inhibitor of cathepsin K that effectively reduces collagen degradation and bone resorption in preclinical models. Its mechanism of action is centered on the direct inhibition of cathepsin K, a key protease in the breakdown of the bone matrix. While it showed promise in early-stage research, its clinical development was not pursued, a fate shared by other cathepsin K inhibitors due to safety and selectivity challenges. The data and methodologies presented in this guide provide a comprehensive technical overview of this compound's impact on collagen degradation pathways, offering valuable insights for researchers and professionals in the field.

References

- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. merck.com [merck.com]

- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Off-Target Profile of Relacatib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacatib (SB-462795) is a potent, orally bioavailable inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption.[1][2] Developed for the treatment of osteoporosis, this compound demonstrated significant efficacy in reducing bone turnover markers in preclinical studies.[3] However, its development was discontinued, reportedly due to concerns over potential off-target toxicity. This technical guide provides an in-depth exploration of the off-target effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols for assessing such effects, and visualizing the implicated biological pathways. Understanding the off-target profile of this compound is crucial for the broader development of selective cathepsin inhibitors and for anticipating potential adverse effects in related therapeutic strategies.

On-Target and Off-Target Activity of this compound

This compound is a non-basic, non-lysosomotropic compound, a characteristic that differentiates it from some earlier cathepsin K inhibitors where off-target effects were linked to accumulation in lysosomes.[1][4] Despite this, this compound exhibits a notable lack of selectivity, potently inhibiting Cathepsin L and Cathepsin V in addition to its primary target, Cathepsin K.

Table 1: Inhibitory Potency of this compound against Human Cathepsins

| Cathepsin Isoform | Inhibition Constant (Ki, app) (pM) | IC50 (nM) | Selectivity vs. Cathepsin K |

| Cathepsin K | 41[5][6][7][8] | 45 (in situ), 70 (bone resorption)[5][6][8] | 1-fold |

| Cathepsin L | 68[5][6][7][8] | - | ~1.7-fold |

| Cathepsin V | 53[5][6][7][8] | - | ~1.3-fold |

| Cathepsin S | - | 1600[5] | ~39-fold |

| Cathepsin B | - | 13000[5] | ~317-fold |

Table 2: Inhibitory Potency of this compound against Cathepsins from Other Species

| Species | Cathepsin Isoform | Inhibition Constant (Ki, app) (nM) |

| Monkey | Cathepsin K | 0.041[5] |

| Cathepsin L | 0.28[5] | |

| Cathepsin V | 0.72[5] | |

| Cathepsin B | 11[5] | |

| Mouse | Cathepsin L | 0.20[5] |

| Rat | Cathepsin L | 0.17[5] |

Key Signaling Pathways Affected by Off-Target Inhibition

The off-target inhibition of Cathepsin L and Cathepsin V by this compound can potentially interfere with several critical biological pathways beyond bone resorption.

MHC Class II Antigen Presentation

Cathepsins L and V play a crucial role in the processing of the invariant chain (Ii) associated with the Major Histocompatibility Complex (MHC) class II molecule.[9][10] Inhibition of these cathepsins can impair the degradation of Ii, leading to the accumulation of CLIP (class II-associated invariant chain peptide) fragments in the peptide-binding groove of MHC class II molecules. This can, in turn, hinder the loading of antigenic peptides and subsequent presentation to CD4+ T-helper cells, potentially compromising the adaptive immune response.

Caption: MHC Class II antigen presentation pathway and the inhibitory point of this compound.

Extracellular Matrix Degradation

Cathepsin L is known to be involved in the degradation of extracellular matrix (ECM) components such as collagen and elastin.[10][11] While Cathepsin K is the primary collagenase in bone, Cathepsin L contributes to ECM turnover in other tissues. Off-target inhibition of Cathepsin L by this compound could therefore disrupt normal tissue remodeling and repair processes.

Caption: Role of Cathepsins K and L in ECM degradation and inhibition by this compound.

TGF-β Signaling Pathway

Recent studies have suggested a link between cathepsins and the transforming growth factor-beta (TGF-β) signaling pathway.[9][12] Cathepsins can be involved in the activation of latent TGF-β from the ECM. By inhibiting cathepsins, this compound could potentially modulate TGF-β signaling, which is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer and fibrosis.

Caption: Potential influence of this compound on the TGF-β signaling pathway.

Experimental Protocols for Off-Target Effect Assessment

A thorough investigation of off-target effects requires a combination of biochemical and cell-based assays.

Biochemical Assays for Cathepsin Selectivity

Objective: To determine the inhibitory potency (Ki or IC50) of a compound against a panel of purified cathepsin enzymes.

Materials:

-

Purified recombinant human cathepsins (K, L, V, S, B)

-

Fluorogenic cathepsin substrates (e.g., Z-Phe-Arg-AMC for Cathepsin L/B, Z-Val-Val-Arg-AMC for Cathepsin S)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Test compound (this compound) serially diluted in DMSO

-

96-well black microplates

-

Fluorometric plate reader

Protocol:

-

Prepare a working solution of each cathepsin enzyme in the assay buffer.

-

In the microplate, add the assay buffer, the serially diluted test compound, and the enzyme solution.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

-

Plot the percent inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of the test compound with its on-target and potential off-target proteins within a cellular environment.

Materials:

-

Cultured cells (e.g., a cell line expressing the target cathepsins)

-

Test compound (this compound)

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for protein quantification (e.g., Western blot apparatus, antibodies against target proteins, or mass spectrometer)

Protocol:

-

Treat cultured cells with the test compound or DMSO for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples and lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of the target protein (e.g., Cathepsin K, L, V) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Plot the percentage of soluble protein against the temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

In Vivo Assessment of Off-Target Inhibition

Objective: To determine if the test compound inhibits off-target cathepsins in a living organism.

Materials:

-

Animal model (e.g., mice or rats)

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

-

Activity-based probes (ABPs) for specific cathepsins (e.g., a fluorescently or radioactively labeled probe that covalently binds to the active site)

-

Tissues of interest (e.g., liver, spleen, skin)

-

Equipment for tissue homogenization, protein extraction, and gel electrophoresis/imaging

Protocol:

-

Administer the test compound or vehicle to the animals.

-

At a specified time point after dosing, administer the activity-based probe.

-

After a further incubation period, euthanize the animals and harvest the tissues of interest.

-

Homogenize the tissues and prepare protein lysates.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled cathepsins using an appropriate imaging system (e.g., fluorescence scanner or autoradiography).

-

A decrease in the signal from the ABP-labeled off-target cathepsin in the compound-treated group compared to the vehicle group indicates in vivo target engagement and inhibition.

Experimental Workflow for Off-Target Profiling

Caption: A generalized workflow for the exploratory study of off-target effects.

Conclusion

The off-target profile of this compound, characterized by its potent inhibition of Cathepsins L and V, highlights the challenges in developing highly selective cathepsin K inhibitors. The potential for interference with crucial biological processes such as immune surveillance, tissue remodeling, and growth factor signaling underscores the importance of comprehensive off-target screening during the drug development process. The experimental methodologies detailed in this guide provide a framework for the systematic evaluation of on- and off-target activities of novel therapeutic agents, ultimately contributing to the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.com [abcam.com]

- 3. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antigen Processing and Presentation by MHCs | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Cathepsin G-mediated enhanced TGF-β signaling promotes angiogenesis via upregulation of VEGF and MCP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]

a basic understanding of Relacatib's interaction with cathepsins L and V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacatib (SB-462795) is a potent, orally bioavailable small molecule inhibitor primarily investigated for its role in bone resorption. While its main target is cathepsin K, this compound also exhibits significant inhibitory activity against cathepsins L and V.[1][2][3][4][5] This technical guide provides an in-depth overview of the interaction of this compound with cathepsins L and V, presenting quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound against cathepsins L and V has been determined across various species. The following tables summarize the key quantitative data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibitory Potency (Ki) of this compound against Cathepsin L and V

| Species | Cathepsin L Ki (pM) | Cathepsin V Ki (pM) |

| Human | 68[1][2][3][5] | 53[1][2][3][5] |

| Monkey | 280[6] | 720[6] |

| Mouse | 200[6] | Not Available |

| Rat | 170[6] | Not Available |

Table 2: Functional Inhibitory Potency (IC50) of this compound

| Assay | IC50 (nM) |

| Human Osteoclast-Mediated Bone Resorption | 70[1][2][3] |

| Endogenous Cathepsin K in Human Osteoclasts | 45[1][2][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the above quantitative data are often proprietary. However, based on publicly available information and general biochemical principles, the following methodologies are likely employed.

Determination of Inhibition Constants (Ki)

The Ki values for this compound against purified cathepsins L and V are typically determined using in vitro enzyme inhibition assays. Given the high potency of this compound (picomolar Ki values), these assays require specific considerations for "tight-binding" inhibitors.

1. General Principle: The rate of substrate cleavage by the cathepsin enzyme is measured in the presence of varying concentrations of the inhibitor. For tight-binding inhibitors, the Morrison equation is often used to determine the Ki value, as the standard Michaelis-Menten kinetics assumptions are not valid when the inhibitor concentration is comparable to the enzyme concentration.

2. Reagents and Materials:

-

Enzymes: Recombinant human, monkey, mouse, or rat cathepsin L and V.

-

Substrate: A fluorogenic peptide substrate, such as Z-Phe-Arg-AMC or Z-Leu-Arg-AMC, which releases a fluorescent molecule (AMC) upon cleavage.

-